

Comprehensive Technical Guide: 4-Chloro-3-nitrobenzoyl Piperazine Derivatives

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Compound of Interest

Compound Name: *1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine*

CAS No.: *1240564-68-4*

Cat. No.: *B6344746*

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Part 1: Executive Summary & Scaffold Utility

The 4-Chloro-3-nitrobenzoyl piperazine scaffold (CAS: 563538-35-2) represents a "privileged structure" in medicinal chemistry, valued not merely as a final compound but as a tri-functional synthetic hub. Its utility stems from the orthogonal reactivity of its three core components:

- **The Piperazine Tail:** A solubilizing, basic pharmacophore capable of hydrogen bonding and salt formation, often critical for bioavailability and blood-brain barrier (BBB) penetration.
- **The Activated Core (4-Cl, 3-NO₂):** The ortho-nitro group electronically activates the 4-chloro substituent, facilitating facile Nucleophilic Aromatic Substitution (S_NAr) under mild conditions.
- **The Nitro Handle:** Post-substitution, the nitro group serves as a latent aniline precursor, enabling reduction and subsequent cyclization into benzimidazoles, quinazolinones, or urea derivatives.

This guide provides a rigorous technical analysis of this scaffold, detailing synthesis, functionalization protocols, and biological applications.^{[1][2]}

Part 2: Chemical Architecture & Electronic Analysis

Electronic Push-Pull Mechanism

The reactivity of the 4-chloro-3-nitrobenzoyl system is governed by the strong electron-withdrawing nature of the nitro group (-I, -M effects) and the carbonyl group.

- **Activation:** The nitro group at the 3-position (relative to carbonyl) is ortho to the chlorine. This creates a highly electron-deficient center at C-4, lowering the energy barrier for the Meisenheimer complex formation during S_NAr reactions.
- **Stability:** Unlike acid chlorides which are moisture sensitive, the amide bond formed with piperazine is robust, allowing the scaffold to survive harsh downstream conditions (e.g., acidic reduction, high-temperature cyclization).

Solubility & Pharmacokinetics

The piperazine moiety introduces a basic nitrogen (pK_a ~9.8), which is protonated at physiological pH. This significantly enhances aqueous solubility compared to the parent benzoic acid derivatives, a critical factor for "drug-likeness" (Lipinski's Rule of 5).

Part 3: Core Synthesis Protocols

Primary Scaffold Assembly (Amide Coupling)

Objective: Synthesize 1-(4-chloro-3-nitrobenzoyl)piperazine from 4-chloro-3-nitrobenzoic acid.

Reagents:

- 4-Chloro-3-nitrobenzoic acid (1.0 eq)
- Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.2 eq)
- Piperazine (anhydrous) or N-Boc-Piperazine (1.1 eq)
- Triethylamine (TEA) or DIPEA (2.5 eq)

- Dichloromethane (DCM) or DMF (Solvent)

Protocol:

- Activation: Suspend 4-chloro-3-nitrobenzoic acid in dry DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solution clears. Note: Evaporate excess oxalyl chloride if sensitive amines are used.
- Coupling: Dissolve the amine (piperazine) and TEA in dry DCM at 0°C.
- Addition: Slowly add the freshly prepared acid chloride solution to the amine mixture over 30 minutes. The exotherm must be controlled to prevent bis-acylation (if using free piperazine).
- Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (MeOH/DCM gradient).

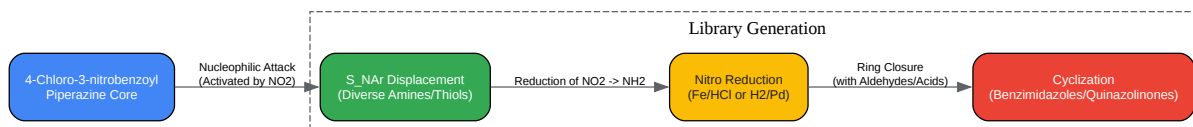
Critical Control Point: If using free piperazine, use a large excess (5 eq) to favor the mono-substituted product, or use N-Boc-piperazine and deprotect later (TFA/DCM).

Part 4: Divergent Functionalization (The "Value Add")

This section details how to transform the core scaffold into a library of bioactive compounds.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.



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Caption: Divergent synthetic workflow converting the core scaffold into complex heterocycles via sequential S_NAr, reduction, and cyclization.

Protocol: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Replace the 4-Chloro group with a secondary amine (e.g., morpholine, pyrrolidine).

- Setup: Dissolve 1-(4-chloro-3-nitrobenzoyl)piperazine (1 eq) in DMF or Acetonitrile.
- Reagents: Add nucleophile (e.g., Morpholine, 1.2 eq) and K₂CO₃ (2.0 eq).
- Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC (the product is usually more polar and brightly colored due to the nitroaniline chromophore).
- Workup: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with water.

Protocol: Nitro Reduction to Aniline

Objective: Reduce the nitro group to an amine for further derivatization.[4]

- Method A (Iron/Acid): Suspend the nitro compound in Ethanol/Water (4:1). Add Iron powder (5 eq) and NH₄Cl (catalytic) or dilute HCl. Reflux for 2 hours. Filter hot through Celite to remove iron oxides. Neutralize and extract.[3][5]
- Method B (Catalytic Hydrogenation): Dissolve in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 12 hours. Filter through Celite.

- Caution: Ensure the chlorine is not hydrogenolyzed (de-chlorinated). If the Cl group is still present (i.e., SNAr was skipped), use mild conditions (SnCl₂ or Fe/AcOH) to prevent dehalogenation.

Part 5: Biological Applications & Data

Antimicrobial Activity

Derivatives of this scaffold, particularly those with lipophilic substitutions on the piperazine tail, exhibit potent activity against Gram-positive bacteria.

Derivative Type	Target Organism	MIC Range (µg/mL)	Mechanism Insight
N-Ethyl Piperazine	S. aureus	12.5 - 25.0	Disruption of cell membrane integrity.
N-Benzhydryl	M. tuberculosis	6.25 - 12.5	Lipophilic bulk aids cell wall penetration.
Bis-Piperazine	E. coli	> 50.0	Lower activity vs Gram-negatives due to efflux.

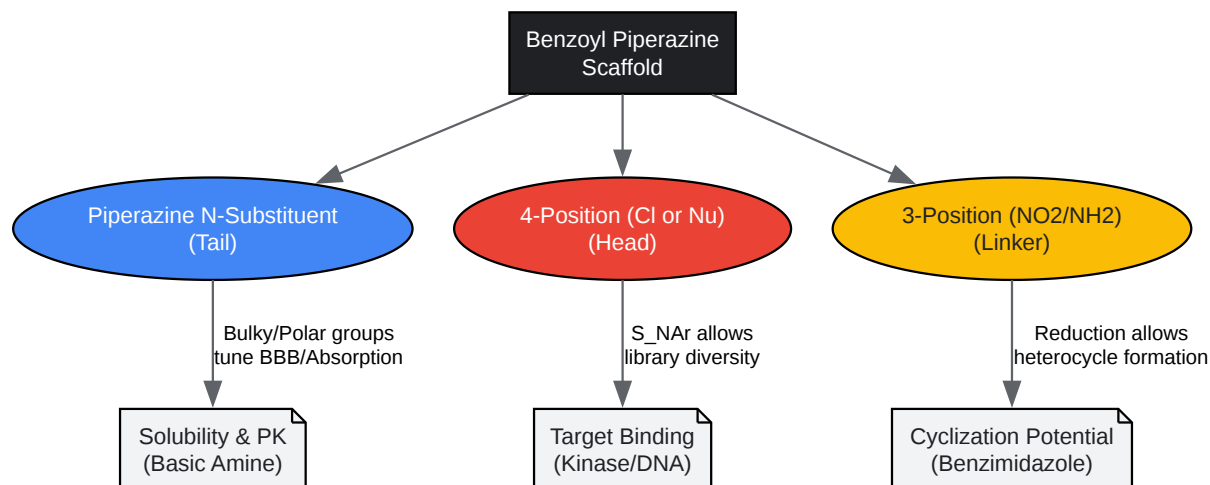
Anticancer Potential (Cytotoxicity)

The scaffold serves as a precursor for kinase inhibitors. The 3-amino-4-chloro derivatives (post-reduction) mimic the ATP-binding motif of several kinase inhibitors.

- Cell Lines: HeLa, MCF-7, HCT-116.
- IC50 Values: Optimized derivatives often reach low micromolar (1-5 µM) potency.
- Pathway: Induction of apoptosis via caspase-3 activation and DNA intercalation (for planar derivatives).

SAR Logic Visualization

The following diagram summarizes the Structure-Activity Relationship (SAR) rules for this scaffold.



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Caption: SAR map highlighting the functional roles of the N-tail (PK properties), 4-position (Target engagement), and 3-position (Scaffold rigidity/cyclization).

Part 6: References

- Synthesis and Biological Evaluation of Piperazine Derivatives Source: International Journal of Molecular Sciences (2012) URL:[[Link](#)] Relevance: Foundational protocol for benzoyl piperazine synthesis and anticancer screening.
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- Chemical Structure and Properties: 1-(4-Chloro-3-nitrobenzoyl)piperazine Source: PubChem Compound Summary (CID 563538-35-2) URL:[[Link](#)] Relevance: Verification of chemical identity, physical properties, and safety data.

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Sources

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